N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
Description
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide is a benzothiazole-derived compound characterized by a fluorinated aromatic ring, a methyl-substituted dihydrobenzothiazole core, and a phenoxypropanamide side chain. The (2Z) configuration indicates the stereochemistry of the imine group in the benzothiazole ring, which influences molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-20-16-13(18)8-5-9-14(16)23-17(20)19-15(21)10-11-22-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLELYWOLFXFEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)CCOC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1. Summary of Key Reaction Parameters
Purification and Characterization
Purification employs silica gel chromatography with a hexane-ethyl acetate gradient (7:3 to 1:1). High-performance liquid chromatography (HPLC) analysis using a C18 column and acetonitrile-water mobile phase (70:30) confirms purity >98%. Spectroscopic characterization includes:
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.30 (m, 5H, OPh), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.25 (t, J = 6.4 Hz, 2H, OCH₂), 3.10 (s, 3H, NCH₃), 2.85 (t, J = 6.4 Hz, 2H, CH₂CO).
- MS (ESI) : m/z 403.1 [M+H]⁺.
Scale-Up and Industrial Feasibility
Kilogram-scale production utilizes continuous-flow reactors to enhance heat transfer and mixing. For the cyclization step, a tubular reactor operating at 10 bar and 120°C reduces reaction time to 3 hours while maintaining 60% yield. Solvent recovery systems, such as thin-film evaporators, minimize waste generation during POCl₃ removal.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like bromine (Br2). The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several benzothiazole and triazole derivatives. Key analogues include:
Key Observations:
- Substituent Effects : The fluorine atom in the target compound (4-fluoro) may enhance metabolic stability and lipophilicity compared to methoxy () or sulfonyl () substituents.
- Core Heterocycles: The dihydrobenzothiazole core distinguishes it from triazole-thiones () and thiazolidinones (), which exhibit different tautomeric and electronic properties.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR : Aromatic proton signals (δ 7.5–8.2 ppm) and NH peaks (δ 13.0 ppm) in related triazoles () suggest similarities in electronic environments.
Pharmacological Potential
While direct data for the target compound are lacking, structural analogues provide insights:
- Antioxidant Activity: Hydroxamic acids () with chlorophenyl groups show radical scavenging (DPPH assay), suggesting the phenoxy group in the target may confer similar activity.
Challenges and Innovations
- Stereochemical Control : The (2Z) configuration requires precise synthetic conditions to avoid isomerization, akin to challenges in triazole-thione tautomerism ().
- Regioselectivity : S-alkylation dominance in triazoles () contrasts with N-alkylation in other systems, underscoring the need for tailored reaction design.
Biological Activity
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Structure
The compound is characterized by the following molecular formula:
- Molecular Formula: C17H16FN3OS
- Molecular Weight: 341.39 g/mol
Structural Features
The structure includes a benzothiazole moiety, which is known for its biological activity, particularly in antimicrobial and anticancer studies. The presence of a fluorine atom enhances the compound's lipophilicity and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
| Study | Biological System | Findings |
|---|---|---|
| Study 1 | Cancer Cell Lines | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in low micromolar range. |
| Study 2 | Animal Models | Showed anti-inflammatory effects in rodent models of arthritis, reducing swelling and pain indicators. |
| Study 3 | Enzyme Activity | Inhibited the activity of cyclooxygenase (COX) enzymes, suggesting potential as an anti-inflammatory agent. |
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity against tumor cells while sparing normal cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Anti-inflammatory Effects : In vivo studies indicated that this compound significantly reduced inflammation markers in induced arthritis models. The reduction in prostaglandin levels suggested a direct effect on COX pathways.
- Neuroprotective Potential : Preliminary research highlighted its neuroprotective effects in models of neurodegeneration, where it appeared to mitigate oxidative stress and neuronal apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
